molecular formula C12H7N5 B8662944 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 78561-98-5

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B8662944
CAS No.: 78561-98-5
M. Wt: 221.22 g/mol
InChI Key: MJDOBULESIGJCA-UHFFFAOYSA-N
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Description

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C12H7N5 and its molecular weight is 221.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

78561-98-5

Molecular Formula

C12H7N5

Molecular Weight

221.22 g/mol

IUPAC Name

7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C12H7N5/c13-6-10-8-16-17-11(3-5-15-12(10)17)9-2-1-4-14-7-9/h1-5,7-8H

InChI Key

MJDOBULESIGJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC3=C(C=NN23)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=Cc1cnn2c(-c3cccnc3)ccnc12
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Synthesis routes and methods II

Procedure details

A mixture of 1.0 g. of 3-bromo-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine, 0.45 g. of cuprous cyanide and 25 ml. of N,N-dimethylformamide is refluxed for 16 hours. The solvent is removed and the residue triturated with dichloromethane. The dichloromethane extract is passed through a column of hydrous magnesium silicate. The eluent is concentrated and hexane added to give the product of the example, m.p. 258°-260° C.
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Synthesis routes and methods III

Procedure details

A mixture of 0.01 mole of 7-(3-pyridyl)pyrazolo-[1,5-a]pyrimidine-3-carboxaldehyde and 0.011 mole of hydroxylamine hydrochloride in 25 ml. of ethanol is heated on a steam bath for 3 hours. The solvent is removed and to the residue is added 25 ml. of acetic anhydride. The mixture is heated at reflux temperature for 6 hours and the solvent is removed in vacuo. The residue is partitioned between dichloromethane and sodium bicarbonate solution and the organic layer is separated, dried over magnesium sulfate, and the solvent removed to give the product of the example, m.p. 258°-260° C.
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7-(3-pyridyl)pyrazolo-[1,5-a]pyrimidine-3-carboxaldehyde
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Synthesis routes and methods IV

Procedure details

A mixture of 17.61 g. of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one and 10.8 g. of 3-aminopyrazole-4-carbonitrile in 75 ml. of glacial acetic acid is heated at reflux temperature for 6 hours. The procedure described in Example 1 is continued to give the product of the example as tan crystals, m.p. 258°-260° C.
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Synthesis routes and methods V

Procedure details

A mixture of 1.0 g. of 7-(3-pyridyl)pyrazolo[1,5-a]-pyrimidine-3-carboxamide and 5 ml. of phosphorus oxychloride is heated at reflux temperature for 3 hours. The mixture is concentrated to dryness in vacuo. The residue is dissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate. The dichloromethane solution is dried over magnesium sulfate and passed through a column of hydrous magnesium silicate. The eluent is concentrated and diluted with hexane to give the product of the example as crystals, m.p. 258°-260° C.
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